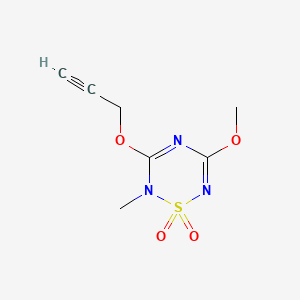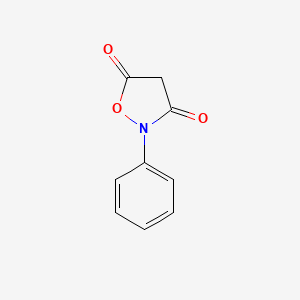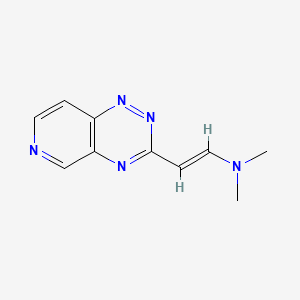
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include:
Solvents: Common solvents like ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis or batch processing, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 3,6-diphenylpyridazine or 3,6-bis(trifluoromethyl)pyridazine.
Trifluoromethyl-Substituted Compounds: Compounds such as 3-(trifluoromethyl)phenylhydrazine.
Uniqueness
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
Properties
CAS No. |
59591-39-8 |
|---|---|
Molecular Formula |
C17H11F3N2O |
Molecular Weight |
316.28 g/mol |
IUPAC Name |
5-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-8-4-7-12(9-13)15-16(23)14(10-21-22-15)11-5-2-1-3-6-11/h1-10H,(H,21,23) |
InChI Key |
OHGFOHONASFARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


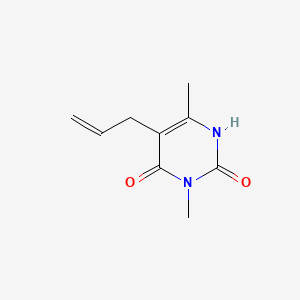
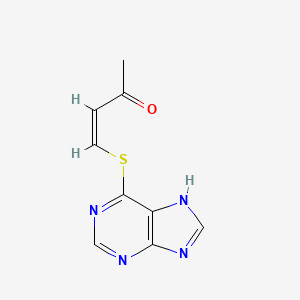

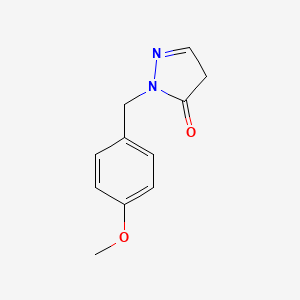
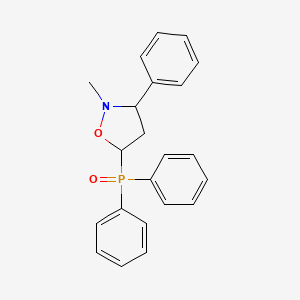
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)
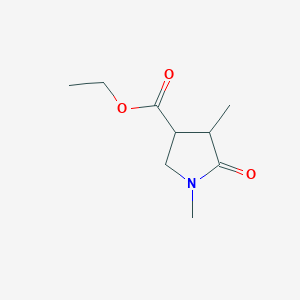
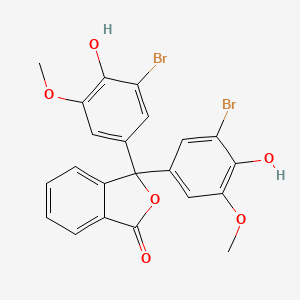
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
